

# physicochemical properties of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione

**Cat. No.:** B2581444

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione**

## Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione**, an important heterocyclic compound with applications in synthetic chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's identity, physical characteristics, and spectral properties. Each property is discussed in the context of its experimental determination, with an emphasis on the rationale behind the chosen methodologies. This guide serves as a practical reference for the laboratory investigation of this and similar molecules.

## Introduction and Chemical Identity

**5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione**, also known as 5-methylisatoic anhydride, is a derivative of isatoic anhydride.<sup>[1]</sup> Isatoic anhydrides are versatile reagents in organic synthesis, serving as precursors for a wide range of heterocyclic compounds, including quinazolinones and benzodiazepines, which are scaffolds of significant pharmacological interest.<sup>[2]</sup> The introduction of a methyl group at the 5-position of the aromatic ring can subtly yet significantly influence the molecule's electronic properties, reactivity, and ultimately its biological activity. A

thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in research and development.

The fundamental identifiers for **5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione** are summarized in the table below.

| Identifier        | Value                                         | Source                                  |
|-------------------|-----------------------------------------------|-----------------------------------------|
| IUPAC Name        | 6-methyl-1H-3,1-benzoxazine-2,4-dione         | <a href="#">[3]</a>                     |
| Synonyms          | 5-Methylisatoic anhydride                     | <a href="#">[1]</a> <a href="#">[4]</a> |
| CAS Number        | 4692-99-3                                     | <a href="#">[1]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>9</sub> H <sub>7</sub> NO <sub>3</sub> | <a href="#">[1]</a>                     |
| Molecular Weight  | 177.16 g/mol                                  | <a href="#">[1]</a>                     |
| Canonical SMILES  | CC1=CC2=C(C=C1)NC(=O)O<br>C2=O                | <a href="#">[3]</a>                     |
| InChI Key         | IIXZSGIPOINDJO-<br>UHFFFAOYSA-N               | <a href="#">[3]</a>                     |

## Physical Properties and Their Determination

The physical state and properties such as melting point and solubility are critical parameters that influence a compound's handling, formulation, and bioavailability.

## Physical State and Appearance

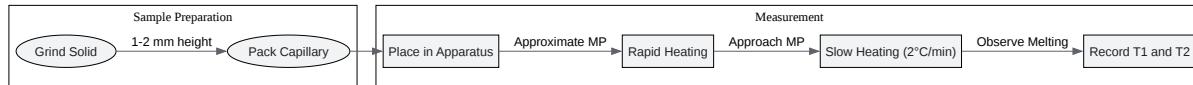
**5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione** is a solid at room temperature. The appearance of a related compound, N-methylisatoic anhydride, is described as brownish chunks or a pale yellow to yellow powder.[\[5\]](#)[\[6\]](#)

## Melting Point

The melting point is a crucial indicator of a compound's purity.[\[7\]](#) Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depression and

broadening of this range.[8]

While a specific, experimentally verified melting point for 5-methylisatoic anhydride is not readily available in the cited literature, the melting point of the isomeric 4-methylisatoic anhydride is reported as 228 °C with decomposition.[9] For context, the related N-methylisatoic anhydride has a reported melting point range of 174-180 °C.[6]


The determination of a melting point is a fundamental procedure in organic chemistry. The capillary method using a digital melting point apparatus is a standard and reliable technique. [10]

**Principle:** A small, finely powdered sample is heated in a capillary tube, and the temperature range from the first sign of melting to the complete liquefaction is observed.

**Methodology:**

- **Sample Preparation:** A small amount of the crystalline **5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione** is finely ground. The open end of a capillary tube is pressed into the powder. The tube is then inverted and gently tapped to pack the solid into the sealed end, to a height of 1-2 mm.[8][11]
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus.[10]
- **Measurement:**
  - A rapid heating rate is initially used to determine an approximate melting point.
  - The apparatus is allowed to cool, and a fresh sample is used for a more precise measurement.
  - The heating rate is slowed to approximately 2 °C/minute as the approximate melting point is approached.
  - The temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes liquid ( $T_2$ ) are recorded. The melting point is reported as the range  $T_1 - T_2$ .[11]

Causality: The slow heating rate near the melting point is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thereby providing an accurate measurement.



[Click to download full resolution via product page](#)

Figure 1: Workflow for Melting Point Determination.

## Solubility

Solubility is a key determinant of a drug candidate's absorption and distribution. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[12]

Specific quantitative solubility data for **5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione** in various solvents is not extensively documented. However, a qualitative assessment can be performed, and a general protocol for quantitative determination is provided below.

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[12]

**Principle:** An excess amount of the solid is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined.

### Methodology:

- **System Preparation:** An excess of **5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione** is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, DMSO, acetone).

- Equilibration: The vials are sealed and agitated in a constant temperature shaker bath for a sufficient duration (typically 24-48 hours) to reach equilibrium. The presence of undissolved solid should be visually confirmed.[12][13]
- Phase Separation: The suspension is allowed to settle, and the supernatant is carefully separated from the solid phase by filtration or centrifugation.[14]
- Analysis: The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve with known concentrations of the compound is used for accurate quantification.
- Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Causality: Maintaining a constant temperature is crucial as solubility is temperature-dependent. Ensuring an excess of solid is present guarantees that the solution is saturated, which is the definition of equilibrium solubility.

## Spectroscopic Properties

Spectroscopic techniques provide invaluable information about the molecular structure of a compound.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[15][16] While specific  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for **5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione** are not available in the provided search results, a general protocol for acquiring such data is outlined. For reference, the  $^1\text{H}$ -NMR spectrum of the related N-methylisatoic anhydride is available.[17]

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing the excitation of atomic nuclei with non-zero spin. The resulting spectrum provides information about the chemical environment of each nucleus.[15]

Methodology:

- Sample Preparation:
  - Approximately 5-10 mg of **5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione** is dissolved in 0.7-1.0 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a small vial.[15]
  - The solution is filtered or carefully pipetted into a clean NMR tube to remove any undissolved solids.[15]
- Data Acquisition:
  - The NMR tube is placed in the spectrometer.
  - The spectrometer is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity.[18]
  - $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired using appropriate pulse sequences.[18][19]
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

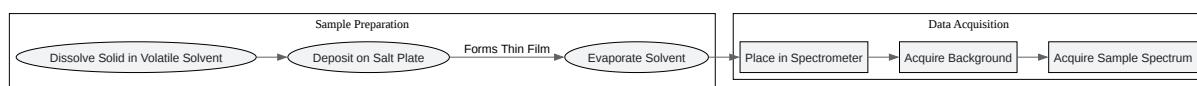
Causality: The use of a deuterated solvent is essential to avoid large solvent signals that would overwhelm the analyte signals. Shimming the magnetic field is critical for obtaining high-resolution spectra with sharp peaks.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[20][21] While a specific IR spectrum for **5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione** is not provided, the expected characteristic absorptions can be predicted based on its structure and data from related compounds like isatoic anhydride.[22]

### Expected Characteristic IR Absorptions:

- N-H Stretch: A broad peak in the region of  $3200\text{-}3400\text{ cm}^{-1}$ .
- C-H Stretch (Aromatic and Methyl): Peaks around  $3000\text{-}3100\text{ cm}^{-1}$  (aromatic) and  $2850\text{-}2960\text{ cm}^{-1}$  (methyl).


- C=O Stretch (Anhydride): Two strong absorption bands are expected for the cyclic anhydride carbonyl groups, typically in the regions of  $1750\text{-}1850\text{ cm}^{-1}$  and  $1700\text{-}1800\text{ cm}^{-1}$ .
- C=C Stretch (Aromatic): Peaks in the  $1450\text{-}1600\text{ cm}^{-1}$  region.

Principle: The sample is deposited as a thin film on an IR-transparent salt plate, and the absorption of infrared radiation is measured.[23]

Methodology:

- Sample Preparation: A small amount of **5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione** is dissolved in a volatile organic solvent (e.g., acetone or methylene chloride).[23]
- Film Deposition: A drop of the solution is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[23]
- Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.
- Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plate is typically acquired first and subtracted from the sample spectrum.[20]

Causality: The use of salt plates is necessary because they are transparent to infrared radiation in the mid-IR region.[24] Preparing a thin film minimizes light scattering and ensures that the absorption is not too intense, allowing for a well-resolved spectrum.



[Click to download full resolution via product page](#)

Figure 2: Workflow for IR Spectroscopy (Thin Solid Film Method).

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[\[25\]](#)[\[26\]](#)[\[27\]](#) It provides information about the molecular weight and elemental composition of a compound.

Predicted mass spectrometry data for **5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione** indicates a monoisotopic mass of 177.04259 Da.[\[3\]](#) The predicted m/z for the protonated molecule  $[M+H]^+$  is 178.04987.[\[3\]](#)

**Principle:** The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their m/z ratio and detected.[\[28\]](#)[\[29\]](#)

**Methodology:**

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, where it is vaporized under high vacuum.[\[28\]](#)
- **Ionization:** The gaseous molecules are bombarded with a beam of high-energy electrons, which knocks an electron off a molecule to form a molecular ion (a radical cation,  $M^{+\bullet}$ ).[\[28\]](#)[\[29\]](#)
- **Fragmentation:** The molecular ion, being high in energy, often fragments into smaller, more stable ions and neutral fragments.
- **Acceleration:** The positively charged ions are accelerated by an electric field.[\[26\]](#)
- **Deflection:** The accelerated ions enter a magnetic field, which deflects them in a curved path. The degree of deflection depends on the m/z ratio; lighter ions are deflected more than heavier ions.[\[26\]](#)
- **Detection:** A detector records the abundance of ions at each m/z value, generating a mass spectrum.[\[28\]](#)

**Causality:** The high vacuum environment is essential to prevent ions from colliding with other molecules. The fragmentation pattern is often characteristic of the molecule's structure and can

be used for structural elucidation.

## Chemical Properties

### pKa

The pKa value is a measure of the acidity of a compound. There is no specific experimentally determined pKa value for **5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione** in the available literature. The N-H proton is expected to be weakly acidic.

## Stability

Isatoic anhydrides are susceptible to hydrolysis, which opens the heterocyclic ring to form the corresponding anthranilic acid derivative and release carbon dioxide.<sup>[30]</sup> Therefore, **5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione** should be protected from moisture to prevent degradation. Stability studies are crucial in drug development to establish a product's shelf-life and storage conditions.<sup>[18]</sup> Such studies would typically involve exposing the compound to various conditions of temperature, humidity, and light over time and monitoring its purity and degradation products by HPLC.

## Conclusion

This technical guide has detailed the key physicochemical properties of **5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione** and the standard experimental protocols for their determination. While some specific data points for this particular isomer are not yet widely published, the methodologies and comparative data from related compounds provide a solid foundation for researchers. The provided protocols are designed to be robust and reliable, ensuring the generation of high-quality data for research and development purposes. As a Senior Application Scientist, I recommend these procedures as a starting point for the comprehensive characterization of this and other novel chemical entities.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 5-methylisatoic anhydride (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 4. 5-Methylisatoic anhydride | CymitQuimica [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. athabascau.ca [athabascau.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. 63480-11-5 CAS MSDS (4-METHYL-ISATOIC ANHYDRIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. pennwest.edu [pennwest.edu]
- 11. byjus.com [byjus.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.latech.edu [chem.latech.edu]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. tcichemicals.com [tcichemicals.com]
- 18. books.rsc.org [books.rsc.org]
- 19. chem.uiowa.edu [chem.uiowa.edu]
- 20. byjus.com [byjus.com]
- 21. uanlch.vscht.cz [uanlch.vscht.cz]
- 22. Isatoic Anhydride(118-48-9) IR Spectrum [m.chemicalbook.com]
- 23. orgchemboulder.com [orgchemboulder.com]
- 24. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 25. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 26. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 27. fiveable.me [fiveable.me]
- 28. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 29. Mass Spectrometry [www2.chemistry.msu.edu]
- 30. WO2015163952A1 - Isatoic anhydride derivatives and applications thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physicochemical properties of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2581444#physicochemical-properties-of-5-methyl-2h-3-1-benzoxazin-2-4-1h-dione]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)